molecular formula C21H20 B6317502 3,3'-(1-Methylethyliden)-bis-1H-indene CAS No. 180712-73-6

3,3'-(1-Methylethyliden)-bis-1H-indene

Cat. No. B6317502
CAS RN: 180712-73-6
M. Wt: 272.4 g/mol
InChI Key: HTMOHYQCVWEPFS-UHFFFAOYSA-N
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Description

3,3'-(1-Methylethyliden)-bis-1H-indene (MBEI) is a chemical compound that has been studied extensively in scientific research. It is a structural analog of the naturally occurring indole alkaloid, indole-3-carbinol (I3C). MBEI is known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. MBEI has been studied in both laboratory and animal models and has been found to have potential therapeutic applications in clinical settings.

Scientific Research Applications

3,3'-(1-Methylethyliden)-bis-1H-indene has been studied in both laboratory and animal models and has been found to have potential therapeutic applications in clinical settings. In laboratory studies, 3,3'-(1-Methylethyliden)-bis-1H-indene has been found to have anti-inflammatory, anti-cancer, and anti-microbial effects. In animal studies, 3,3'-(1-Methylethyliden)-bis-1H-indene has been found to have anti-inflammatory and anti-cancer effects. In addition, 3,3'-(1-Methylethyliden)-bis-1H-indene has been studied for its potential to treat neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. 3,3'-(1-Methylethyliden)-bis-1H-indene has also been studied for its potential to treat autoimmune disorders such as rheumatoid arthritis, Type 1 diabetes, and multiple sclerosis.

Mechanism Of Action

The exact mechanism of action of 3,3'-(1-Methylethyliden)-bis-1H-indene is not yet fully understood. However, it is believed that 3,3'-(1-Methylethyliden)-bis-1H-indene acts on multiple targets in the body. It is thought to act as an antioxidant, scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines. In addition, 3,3'-(1-Methylethyliden)-bis-1H-indene is believed to inhibit the activity of enzymes involved in the production of cancer-causing compounds, such as cyclooxygenase-2 (COX-2). 3,3'-(1-Methylethyliden)-bis-1H-indene is also believed to bind to and modulate the activity of nuclear receptors, such as the estrogen receptor, and to modulate the activity of transcription factors, such as NF-κB.
Biochemical and Physiological Effects
3,3'-(1-Methylethyliden)-bis-1H-indene has been found to have a wide range of biochemical and physiological effects. In laboratory studies, 3,3'-(1-Methylethyliden)-bis-1H-indene has been found to have anti-inflammatory, anti-cancer, and anti-microbial effects. In animal studies, 3,3'-(1-Methylethyliden)-bis-1H-indene has been found to have anti-inflammatory and anti-cancer effects. In addition, 3,3'-(1-Methylethyliden)-bis-1H-indene has been found to have neuroprotective effects, including the protection of neurons from oxidative stress and the inhibition of the production of pro-inflammatory cytokines. 3,3'-(1-Methylethyliden)-bis-1H-indene has also been found to have anti-diabetic effects, including the inhibition of the production of glucose and the stimulation of the production of insulin.

Advantages And Limitations For Lab Experiments

The advantages of using 3,3'-(1-Methylethyliden)-bis-1H-indene in laboratory experiments include its high purity, ease of synthesis, and wide range of biological activities. 3,3'-(1-Methylethyliden)-bis-1H-indene is highly pure and has a wide range of biological activities, making it an ideal compound for laboratory studies. In addition, 3,3'-(1-Methylethyliden)-bis-1H-indene is easily synthesized from I3C and MBI, making it a cost-effective and readily available compound for laboratory studies. The main limitation of using 3,3'-(1-Methylethyliden)-bis-1H-indene in laboratory experiments is its limited solubility in water, which can make it difficult to use in certain types of experiments.

Future Directions

The potential future directions for 3,3'-(1-Methylethyliden)-bis-1H-indene research include further studies on its anti-inflammatory, anti-cancer, and anti-microbial effects, as well as its potential to treat neurological and autoimmune disorders. In addition, further studies are needed to explore the mechanism of action of 3,3'-(1-Methylethyliden)-bis-1H-indene and to identify potential drug targets. Furthermore, studies are needed to explore the potential of 3,3'-(1-Methylethyliden)-bis-1H-indene to be used as a therapeutic agent in clinical settings. Finally, studies are needed to explore the potential of 3,3'-(1-Methylethyliden)-bis-1H-indene to be used as an adjuvant in vaccine formulations.

Synthesis Methods

3,3'-(1-Methylethyliden)-bis-1H-indene is synthesized from indole-3-carbinol (I3C) and 1-methylethyliden-bis-1H-indene (MBI). The synthesis of 3,3'-(1-Methylethyliden)-bis-1H-indene from I3C is achieved through the reaction of I3C with 1-methylethyliden-bis-1H-indene (MBI) in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium or platinum. The reaction is carried out at room temperature and the product is isolated as a white solid. The reaction of I3C with MBI yields 3,3'-(1-Methylethyliden)-bis-1H-indene in yields of up to 98%.

properties

IUPAC Name

3-[2-(3H-inden-1-yl)propan-2-yl]-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMOHYQCVWEPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CCC2=CC=CC=C21)C3=CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277927
Record name 3,3′-(1-Methylethylidene)bis[1H-indene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-(1-Methylethyliden)-bis-1H-indene

CAS RN

180712-73-6
Record name 3,3′-(1-Methylethylidene)bis[1H-indene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180712-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′-(1-Methylethylidene)bis[1H-indene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indene, 3,3'-(1-methylethylidene)bis
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